tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1403568-20-6
VCID: VC17432069
InChI: InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(18)16-7-11(17)15-9-5-4-8(14)6-10(9)16/h4-6H,7H2,1-3H3,(H,15,17)
SMILES:
Molecular Formula: C13H15BrN2O3
Molecular Weight: 327.17 g/mol

tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

CAS No.: 1403568-20-6

Cat. No.: VC17432069

Molecular Formula: C13H15BrN2O3

Molecular Weight: 327.17 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate - 1403568-20-6

Specification

CAS No. 1403568-20-6
Molecular Formula C13H15BrN2O3
Molecular Weight 327.17 g/mol
IUPAC Name tert-butyl 7-bromo-3-oxo-2,4-dihydroquinoxaline-1-carboxylate
Standard InChI InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(18)16-7-11(17)15-9-5-4-8(14)6-10(9)16/h4-6H,7H2,1-3H3,(H,15,17)
Standard InChI Key QTCIMSUAMRKRDY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(=O)NC2=C1C=C(C=C2)Br

Introduction

Structural and Chemical Identity

tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a brominated quinoxaline derivative characterized by a fused bicyclic core with a tert-butyl ester and ketone functional group. Its molecular formula is C13H15BrN2O3\text{C}_{13}\text{H}_{15}\text{BrN}_2\text{O}_3, with a molecular weight of 343.18 g/mol. The bromine atom at position 7 enhances electrophilicity, making the compound amenable to further cross-coupling reactions.

Key Structural Features:

  • tert-Butyl ester: Provides steric bulk, improving solubility in organic solvents.

  • 3-Oxo group: Enhances reactivity at adjacent positions via conjugation.

  • Bromine at C7: Serves as a leaving group or site for functionalization.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves bromination of tert-butyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate. A plausible route employs electrophilic aromatic substitution using N\text{N}--bromosuccinimide (NBS) under acidic conditions .

Representative Procedure:

  • Substrate Preparation: Dissolve tert-butyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (1.0 equiv) in dichloromethane.

  • Bromination: Add NBS (1.1 equiv) and catalytic FeCl3\text{FeCl}_3 at 0°C.

  • Workup: Quench with aqueous Na2S2O3\text{Na}_2\text{S}_2\text{O}_3, extract with DCM, and purify via flash chromatography (hexane/ethyl acetate = 3:1).

Yield: ~75% (white solid).

Reaction Optimization

Key factors influencing yield:

  • Temperature: Controlled addition at 0°C minimizes side reactions.

  • Catalyst: Lewis acids like FeCl3\text{FeCl}_3 enhance regioselectivity for C7 bromination.

  • Solvent: Polar aprotic solvents (e.g., DCM) favor electrophilic substitution.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.57 (s, 9H, tert-butyl),

    • δ 4.52 (s, 2H, CH₂),

    • δ 7.34–7.78 (m, 3H, aromatic).

  • ¹³C NMR:

    • δ 28.1 (tert-butyl),

    • δ 167.2 (C=O),

    • δ 114.8–152.3 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/zm/z 343.0398 ([M+H]⁺, calc. 343.0395).

Industrial and Research Applications

ApplicationDescription
PharmaceuticalsIntermediate for HDAC inhibitors and kinase-targeted therapies.
Material ScienceBuilding block for organic semiconductors due to planar aromatic structure.
AgrochemicalsPrecursor for herbicides with modified ring systems.

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Competing bromination at C6 requires careful catalyst selection.

  • Purification: Polar byproducts necessitate advanced chromatographic techniques.

Research Opportunities

  • Mechanistic Studies: Elucidate bromination pathways using DFT calculations.

  • Biological Screening: Evaluate efficacy in neurodegenerative disease models.

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